molecular formula C9H10O2 B1584986 2-Phenyl-1,3-dioxolane CAS No. 936-51-6

2-Phenyl-1,3-dioxolane

Cat. No.: B1584986
CAS No.: 936-51-6
M. Wt: 150.17 g/mol
InChI Key: LYINTWKRUWVLBA-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-dioxolane is an organic compound with the molecular formula C9H10O2. It is a cyclic acetal derived from the reaction of benzaldehyde and ethylene glycol. This compound is known for its stability and is often used as a protecting group for carbonyl compounds in organic synthesis .

Mechanism of Action

Target of Action

It is known that 1,3-dioxolanes, the class of compounds to which 2-phenyl-1,3-dioxolane belongs, are often used as protective groups in organic synthesis . They can protect carbonyl compounds from various reactions, suggesting that their primary targets could be enzymes or other molecules that interact with carbonyl groups .

Mode of Action

The mode of action of this compound involves its interaction with its targets, likely through the formation of a protective layer around the carbonyl group . This prevents the carbonyl group from undergoing unwanted reactions during the synthesis process . The exact changes that result from this interaction are dependent on the specific context of the synthesis.

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role as a protective group in organic synthesis . By protecting carbonyl groups, this compound can influence the course of a synthetic reaction, directing it towards the desired product . The downstream effects of this action include the successful synthesis of the target molecule without interference from side reactions.

Pharmacokinetics

Given its use in organic synthesis, it is likely that these properties would be significantly influenced by the specific context of its use, including factors such as the presence of other compounds and the conditions of the reaction .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in organic synthesis. By acting as a protective group for carbonyl compounds, this compound allows for the successful synthesis of target molecules without interference from side reactions .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions of the reaction in which it is used, such as temperature and pH, as well as the presence of other compounds . For example, the presence of a Brönsted or a Lewis acid catalyst is necessary for the formation of 1,3-dioxolanes from carbonyl compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenyl-1,3-dioxolane can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. Commonly used catalysts include p-toluenesulfonic acid and sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Continuous removal of water using a Dean-Stark apparatus or molecular sieves is employed to ensure high yields. The use of Lewis acids like zirconium tetrachloride can also enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: RMgX, RLi

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

2-phenyl-1,3-dioxolane
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InChI

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYINTWKRUWVLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00239479
Record name 2-Phenyl-1,3-dioxolane
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Molecular Weight

150.17 g/mol
Source PubChem
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CAS No.

936-51-6
Record name 2-Phenyl-1,3-dioxolane
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Record name 2-Phenyl-1,3-dioxolane
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Record name 2-Phenyl-1,3-dioxolane
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Record name 2-Phenyl-1,3-dioxolane
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Record name 2-phenyl-1,3-dioxolane
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Synthesis routes and methods I

Procedure details

The product of step 2 is reacted with ethylene glycol to produce 2-[2-(2-bromo-5-methoxyphenyl)-ethyl]-2-phenyl)-ethyl]-2-phenyl-[1,3]dioxolane;
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Synthesis routes and methods II

Procedure details

A solution of 106.12 g (1.0 mol) of benzaldehyde, 74.48 g (1.2 mol) of ethylene glycol, 500 ml of toluene and a catalytic amount of p-toluenesulfonic acid was heated at reflux in a flask equipped with a Dean-Stark trap for 1 hour and 25 minutes. The solution was cooled, treated with K2CO3, filtered, and distilled to yield 122.9 g of product; bp=163°-5° C./mm.
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Synthesis routes and methods III

Procedure details

A 500-mL three-necked flask equipped with a reflux condenser having a Dean-Stark water trap was charged with 5.0 g of benzaldehyde, 29.3 g of ethylene glycol, 0.09 g of p-toluenesulfonic acid monohydrate and 250 mL of benzene, and the contents were refluxed for 21 h. The resultant reaction solution was allowed to stand for cooling and then washed with 50 mL of a saturated aqueous solution of sodium hydrogen carbonate and 50 mL of water. After vacuum-concentrating the organic phase, 6.3 g of the aimed 2-phenyl-1,3-dioxolane was obtained by vacuum distillation (89% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Phenyl-1,3-dioxolane?

A1: The molecular formula of this compound is C9H10O2, and its molecular weight is 150.17 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Several spectroscopic methods are helpful for characterizing this compound, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR provide detailed information about the structure and environment of the hydrogen and carbon atoms in the molecule. [, ]
  • Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. []

Q3: What is the common synthetic route to obtain this compound?

A3: this compound is typically synthesized by the acid-catalyzed condensation reaction between benzaldehyde and ethylene glycol. [, , ]

Q4: Can other catalysts besides traditional acids be used in the synthesis of this compound and related acetals?

A4: Yes, researchers have explored various alternative catalysts for acetal and ketal synthesis, including:

  • Heteropoly acids: These have been supported on materials like activated carbon [, ] and titanium dioxide [] for catalytic acetal/ketal formation.
  • Tungstophosphoric acid: Supported on silica-coated magnetite nanoparticles, it effectively catalyzes glycerol acetalization with benzaldehyde. []
  • Ionic Liquids: Acidic ionic liquids have demonstrated excellent activity in promoting the condensation of glycerol with benzaldehyde to form cyclic acetals, including this compound derivatives. []

Q5: Is the formation of the acetal reversible, and what implications does that have for synthesis?

A5: Yes, the acid-catalyzed formation of this compound from benzaldehyde and ethylene glycol is reversible. [] This reversibility means reaction conditions need to be optimized to favor product formation. Water removal from the reaction mixture, often achieved using a Dean-Stark apparatus or by using a water-scavenging agent, is crucial to drive the equilibrium towards the acetal product.

Q6: Can this compound undergo ring-opening reactions?

A6: Yes, this compound can undergo ring-opening reactions under specific conditions. For example:

  • Acidic Hydrolysis: In an acidic aqueous solution, this compound can be hydrolyzed back to benzaldehyde and ethylene glycol. []
  • Reductive Opening: Naphthalene-catalyzed lithiation enables the reductive opening of 2-Phenyl-1,3-dioxolanes, offering synthetic routes to various compounds. []
  • Ring-Opening Allylation: this compound reacts with allylsilanes in the presence of solid acid catalysts like silica–alumina or H+-montmorillonite, leading to the formation of homoallyloxyalcohols or 1,2-bis(homoallyloxy)ethanes. []

Q7: How does deuterium substitution affect the reactivity of this compound in oxidation reactions?

A7: Replacing hydrogen atoms with deuterium at the acetal carbon of this compound leads to a decrease in the rate constants for both ozonolysis and oxidation by oxygen. This kinetic isotope effect indicates that the C-H bond adjacent to the two oxygen atoms in the dioxolane ring is significantly involved in the rate-determining step of these oxidation reactions. []

Q8: What are some applications of this compound?

A8: this compound and its derivatives have found applications in various fields:

  • Organic Synthesis: It serves as a protecting group for carbonyl functionalities in multi-step organic synthesis. []
  • Polymer Chemistry: Derivatives like (this compound-4-yl)methyl methacrylate are used as monomers in the synthesis of polymers and copolymers. [, , , , , , ]
  • Pharmaceutical Chemistry: Substituted 2-Phenyl-1,3-dioxolanes are investigated for their potential antifungal properties. []
  • Tandem Catalysis: this compound acts as a model compound for studying tandem catalytic reactions, such as hydrolysis-reduction sequences, using novel nanocomposite catalysts containing palladium nanoparticles embedded in polystyrene sulfonic acid. []

Q9: How do the properties of copolymers containing (this compound-4-yl)methyl methacrylate (PDMMA) vary?

A9: The properties of PDMMA copolymers are influenced by the comonomer used and its ratio in the copolymer.

  • Glass transition temperature (Tg): PDMMA copolymers exhibit a range of Tg values depending on the comonomer and composition, impacting their flexibility and thermal properties. For instance, Tg varies from 130-138 °C for MMA copolymers, 100-134 °C for EMA copolymers, and 63-122 °C for BMA copolymers. []
  • Thermal Stability: Thermogravimetric analysis (TGA) reveals that the thermal decomposition of PDMMA copolymers occurs in two main stages within the temperature range of 270-450 °C. The kinetic parameters, such as activation energy, also vary depending on the copolymer composition. []

Q10: How is computational chemistry employed in the study of this compound and its derivatives?

A10: Computational methods contribute to understanding the properties and behavior of these compounds:

  • Structural Optimization: Quantum mechanical (QM) calculations can be used to determine the most stable conformations of this compound derivatives. []
  • Electronic Properties: QM methods can provide insights into electronic properties like electron density distribution, dipole moments, and frontier molecular orbitals, which are crucial for understanding reactivity and interactions. []
  • Structure-Activity Relationship (SAR): Computational modeling and QSAR studies can be employed to explore the relationship between the structure of this compound derivatives and their biological activities, such as antifungal activity. This information is valuable for designing new and more potent derivatives. []

Q11: How do structural modifications on the this compound scaffold affect its properties?

A11: Various structural modifications on the this compound scaffold can significantly impact its chemical and biological properties:

  • Ring Modifications: Expanding or contracting the dioxolane ring to form larger or smaller rings, respectively, can alter the compound's conformational flexibility and potentially affect its ability to interact with biological targets. []

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